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molecular formula C9H9NO4 B3379985 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid CAS No. 180340-64-1

5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid

Cat. No. B3379985
M. Wt: 195.17 g/mol
InChI Key: FJXIXGUIQHTUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719278

Procedure details

A mixture of 1.0 g of (E)-4,5,6,7-tetrahydro-4-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3-benzofurancarboxylic acid, 5.9 g of potassium acetate, 23 ml of ethanol and 39 ml of water is heated at reflux for 48 hours. The reaction mixture is concentrated in vacuo, 80 ml of methylene chloride added and the separated organic layer washed with water, brine and dried with Na2SO4. The organic layer is concentrated in vacuo to a solid which is purified by chromatography on a preparative silica gel plate by elution with 0.5% acetic acid in ethyl acetate. The eluted band is washed with 1% acetic acid in ethyl acetate. The organic layer is dried with Na2SO4 and concentrated in vacuo to give 200 mg of off-white solid which is crystallized from ethyl acetate-hexane to give 165 mg of the desired product as a white solid.
Name
potassium acetate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O/[N:12]=[C:13]2\[CH2:14][CH2:15][CH2:16][C:17]3[O:21][CH:20]=[C:19]([C:22]([OH:24])=[O:23])[C:18]\2=3)(=O)=O)=CC=1.C([O-])(=[O:27])C.[K+].C(O)C>O>[O:27]=[C:13]1[NH:12][C:18]2[C:19]([C:22]([OH:24])=[O:23])=[CH:20][O:21][C:17]=2[CH2:16][CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O\N=C\1/CCCC2=C1C(=CO2)C(=O)O
Name
potassium acetate
Quantity
5.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
39 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo, 80 ml of methylene chloride
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
the separated organic layer washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated in vacuo to a solid which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a preparative silica gel plate by elution with 0.5% acetic acid in ethyl acetate
WASH
Type
WASH
Details
The eluted band is washed with 1% acetic acid in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCC2=C(N1)C(=CO2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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